![molecular formula C9H8N2O B13028679 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach includes modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or iodine under acidic conditions.
Major Products
Oxidation: 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of fibroblast growth factor receptor inhibitors, which are being investigated for cancer therapy.
Biological Studies: The compound is used in studies related to cell proliferation, migration, and apoptosis.
Chemical Biology: It is employed in the design of chemical probes to study various biological pathways.
Mechanism of Action
The biological activity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is primarily due to its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Uniqueness
2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 2-position and aldehyde group at the 4-position make it a versatile intermediate for further chemical modifications and biological evaluations.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-4-8-7(5-12)2-3-10-9(8)11-6/h2-5H,1H3,(H,10,11) |
InChI Key |
VKCLZLLMHQHPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
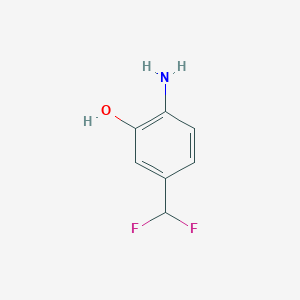
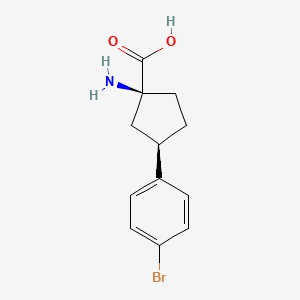
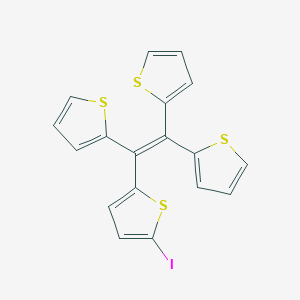
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
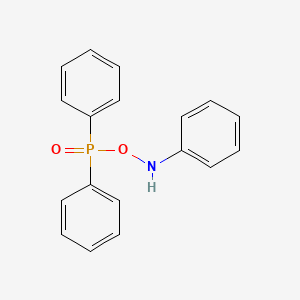
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
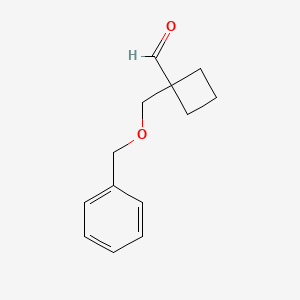
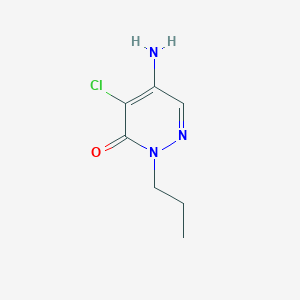
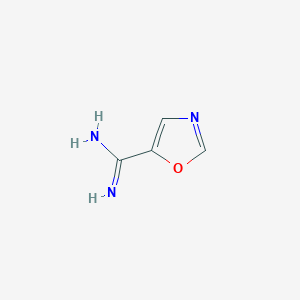
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
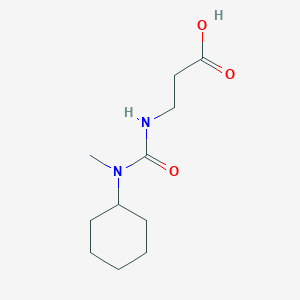

![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
